molecular formula C26H29N3O3S B11143129 (5Z)-2-(4-butoxyphenyl)-5-[3-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(4-butoxyphenyl)-5-[3-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11143129
M. Wt: 463.6 g/mol
InChI Key: GIBBVKQGOAKXLS-NKFKGCMQSA-N
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Description

(5Z)-2-(4-BUTOXYPHENYL)-5-{[3-(PENTYLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and substituted with butoxy and pentyloxy phenyl groups. The compound’s structure imparts it with unique chemical properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-BUTOXYPHENYL)-5-{[3-(PENTYLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions The process begins with the preparation of the triazole and thiazole precursors, followed by their fusion to form the triazolothiazole core

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as reaction time, temperature, and pressure, are optimized to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(4-BUTOXYPHENYL)-5-{[3-(PENTYLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

(5Z)-2-(4-BUTOXYPHENYL)-5-{[3-(PENTYLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-BUTOXYPHENYL)-5-{[3-(PENTYLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-(4-METHOXYPHENYL)-5-{[3-(PENTYLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
  • (5Z)-2-(4-ETHOXYPHENYL)-5-{[3-(PENTYLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE

Uniqueness

The uniqueness of (5Z)-2-(4-BUTOXYPHENYL)-5-{[3-(PENTYLOXY)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications and a subject of interest in scientific research.

Properties

Molecular Formula

C26H29N3O3S

Molecular Weight

463.6 g/mol

IUPAC Name

(5Z)-2-(4-butoxyphenyl)-5-[(3-pentoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C26H29N3O3S/c1-3-5-7-16-32-22-10-8-9-19(17-22)18-23-25(30)29-26(33-23)27-24(28-29)20-11-13-21(14-12-20)31-15-6-4-2/h8-14,17-18H,3-7,15-16H2,1-2H3/b23-18-

InChI Key

GIBBVKQGOAKXLS-NKFKGCMQSA-N

Isomeric SMILES

CCCCCOC1=CC=CC(=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OCCCC)S2

Canonical SMILES

CCCCCOC1=CC=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OCCCC)S2

Origin of Product

United States

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